(3-(1H-Imidazol-5-yl)phenyl)methanol
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Overview
Description
(3-(1H-Imidazol-5-yl)phenyl)methanol is a compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is part of the broader class of imidazole derivatives, known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions, which are efficient and yield high amounts of the desired product. These methods are scalable and can be conducted under relatively mild conditions, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (3-(1H-Imidazol-5-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form different hydrogenated derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products:
Oxidation: Formation of (3-(1H-Imidazol-5-yl)phenyl)aldehyde or (3-(1H-Imidazol-5-yl)phenyl)carboxylic acid.
Reduction: Formation of hydrogenated imidazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
(3-(1H-Imidazol-5-yl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of (3-(1H-Imidazol-5-yl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- (3-(1H-Imidazol-4-yl)phenyl)methanol
- (3-(1H-Imidazol-2-yl)phenyl)methanol
- (3-(1H-Imidazol-5-yl)phenyl)ethanol
Comparison: (3-(1H-Imidazol-5-yl)phenyl)methanol is unique due to the position of the imidazole ring and the methanol group, which can influence its chemical reactivity and biological activity. For instance, the position of the imidazole ring can affect the compound’s ability to coordinate with metal ions or interact with biological targets, thereby altering its efficacy and specificity .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
[3-(1H-imidazol-5-yl)phenyl]methanol |
InChI |
InChI=1S/C10H10N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12) |
InChI Key |
DURCKXGYWAYZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)CO |
Origin of Product |
United States |
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